molecular formula C23H23O4P B8482369 4-Methoxyphenyl phenyl(2,4,6-trimethylbenzoyl)phosphinate CAS No. 158011-97-3

4-Methoxyphenyl phenyl(2,4,6-trimethylbenzoyl)phosphinate

Cat. No.: B8482369
CAS No.: 158011-97-3
M. Wt: 394.4 g/mol
InChI Key: HOFYLHHAJYYNMJ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is a useful research compound. Its molecular formula is C23H23O4P and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

158011-97-3

Molecular Formula

C23H23O4P

Molecular Weight

394.4 g/mol

IUPAC Name

[(4-methoxyphenoxy)-phenylphosphoryl]-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C23H23O4P/c1-16-14-17(2)22(18(3)15-16)23(24)28(25,21-8-6-5-7-9-21)27-20-12-10-19(26-4)11-13-20/h5-15H,1-4H3

InChI Key

HOFYLHHAJYYNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

59.5 g (0.326 mol) of 2,4,6-trimethylbenzoyl chloride and 0.75 g of triethylamine were heated to 115° C. and 45 g (0.163 mol) of monoethyl mono-4-methoxyphenyl phenylphosphonite were added dropwise in one hour under a nitrogen atmosphere and with vigorous stirring. Ethyl chloride was given off as a gas and was condensed in a downstream cold trap. The mixture was then further stirred at 110° to 115° C. for 90 minutes. In total, at the end of the reaction, 9 g (88% of theory) of ethyl chloride were situated in the cold trap. The excess 2,4,6-trimethylbenzoyl chloride was then distilled off at 1 mbar and the residue was distilled with the aid of a thin-film evaporator (bath temperature: 260° C.; 0.4 mbar). 40 g were obtained. The yield was 65% of theory.
Quantity
59.5 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
solvent
Reaction Step One
Name
monoethyl mono-4-methoxyphenyl phenylphosphonite
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four

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